Product packaging for Disperse red 137(Cat. No.:CAS No. 12223-71-1)

Disperse red 137

Cat. No.: B1173324
CAS No.: 12223-71-1
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Description

Significance of Disperse Red 137 within Contemporary Chemical Research

Within contemporary chemical research, this compound holds significance primarily due to its widespread application across various industries, including textiles, plastics, and cosmetics. ontosight.ai Its utility in dyeing synthetic fibers to produce colored fabrics is a major area of focus. ontosight.ai The chemical structure and properties of this compound, particularly its insolubility in water and solubility in organic solvents, are key aspects studied to understand its interaction with synthetic materials and optimize dyeing processes. ontosight.ai Research also explores its potential use in coloring plastics and certain cosmetic products like hair dyes. ontosight.ai The environmental impact of disperse dyes, including this compound, if not properly managed, is another critical area of contemporary research, focusing on wastewater treatment and mitigation strategies. ontosight.ai

Evolution of Academic Inquiry on Azo Disperse Dyes

The academic inquiry into azo disperse dyes has evolved significantly since their initial development for dyeing cellulose (B213188) acetate (B1210297) fibers in the early 20th century. researchgate.netresearchgate.net Initially, research focused on modifying existing dyes to improve properties like sublimation and gas-fume fading fastness for use on polyester. researchgate.net Later, the focus shifted to inventing dyes specifically suited for polyester, including those with alkali-clearable properties and enhanced wash fastness. researchgate.net

Early investigations into thiophene-based azo dyes in the 1950s revealed promising bathochromic shifts and higher absorption intensities compared to their carbocyclic counterparts. sapub.org The development of efficient synthesis methods, such as the one-pot procedure for 2-aminothiophenes, further spurred commercial and academic interest, leading to extensive patent activity and research into aminothiophene derivatives as azo disperse dyes for synthetic and blended fibers. sapub.org

More recent academic inquiry has delved into the relationship between the structure and activity of azothiophenes, exploring how modifications to the thiophene (B33073) nucleus and the addition of different substituents impact dyeing and fastness properties. sapub.org Research also includes the synthesis and application of novel azo disperse dyes derived from various precursors and coupling components, investigating their dyeing performance on different fabrics and their fastness properties. researchgate.netresearchgate.netnih.govemerald.comacs.org The development of inkjet printing inks utilizing disperse red dyes is also a current research hotspot, focusing on ink stability and suitability for digital textile printing. rsc.org Furthermore, research is being conducted to characterize azobenzene (B91143) disperse dyes in indoor environments like house dust to understand potential exposure pathways. nih.gov

Properties

CAS No.

12223-71-1

Molecular Formula

C10H14O3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Synthesis Studies

Advanced Chemical Synthesis Routes for Disperse Red 137 and Derivatives

The manufacturing method for C.I. This compound involves the diazotization of 6-(methylsulfonyl)benzo[d]thiazol-2-amine and its subsequent coupling with N-(2-cyanoethyl)-N-(2-hydroxyethyl)benzeneamine worlddyevariety.com. This two-step process is a standard approach in the synthesis of monoazo disperse dyes.

The synthesis of azo dyes critically relies on the efficient execution of diazotization and coupling reactions. Diazotization typically involves treating a primary aromatic amine with a source of nitrous acid, usually sodium nitrite (B80452) in the presence of a mineral acid like hydrochloric acid, at low temperatures (typically 0-5 °C) nih.govekb.egrsc.org. Maintaining a low temperature is crucial because diazonium salts are generally unstable and can decompose at higher temperatures ekb.eg.

The subsequent coupling reaction involves the electrophilic attack of the positively charged diazonium ion on an electron-rich aromatic substrate, such as an amine or a phenol (B47542) nih.govijrpr.com. The efficiency and yield of the coupling reaction can be influenced by several parameters, including temperature, pH, and the concentration of reactants acs.orgsci-hub.se. Optimization studies for coupling reactions in azo dye synthesis have shown that factors like reaction temperature and the pH of the coupling component solution significantly affect dye purity and reaction rate acs.org. For instance, increasing the reaction temperature within a certain range can accelerate the reaction and enhance system flowability, leading to higher dye purity acs.org. The molar ratios of reactants, such as hydrochloric acid and sodium nitrite to the amine, are also critical for achieving optimal diazotization yield acs.org.

Interactive Table 1: Optimized Coupling Reaction Conditions for a Reactive Azo Dye (Example based on a related study) acs.org

ParameterOptimal ConditionEffect of Increasing Value
Reaction Temperature20 °CAccelerated reaction, enhanced system flowability, higher dye purity
pH of Coupling Solution10Not explicitly detailed in snippet, but controlled for optimization
Total Flow Rate2000 mL/minLittle effect on dye purity, decreased reaction times

While the core synthesis of this compound utilizes specific precursors worlddyevariety.com, research in azo dye chemistry often explores novel precursor design and derivatization to achieve desired properties such as color shade, fastness, and solubility sioc-journal.cngoogle.comnih.govrsc.org. This can involve modifying the structure of either the diazo component (the amine that is diazotized) or the coupling component.

For example, studies on novel disperse azo dyes have involved using different aromatic amino moieties as starting materials for diazotization nih.gov. Similarly, the coupling components can be varied to introduce different functional groups or alter the molecular size and polarity of the resulting dye sioc-journal.cngoogle.com. The introduction of specific functional groups, such as amide or ester functionalities, through derivatization of precursors has been shown to improve the fastness properties of disperse azo dyes on various fabrics sioc-journal.cn. Although specific details on novel precursors solely for this compound are not extensively available in the provided snippets, the general principles of precursor design and derivatization in azo dye chemistry are applicable.

The formation of the azo bond (-N=N-) occurs during the coupling reaction, which is an electrophilic aromatic substitution mechanism nih.gov. The diazonium ion, generated from the diazotization of a primary aromatic amine, acts as the electrophile and attacks an activated aromatic ring of the coupling component nih.govijrpr.com. Electron-donating groups on the coupling component activate the aromatic ring towards electrophilic attack, facilitating the reaction ijrpr.com.

The mechanism involves the removal of a proton from the coupling component's activated position and the formation of the carbon-nitrogen bond, resulting in an azo compound. In the context of disperse dyes, which are non-ionic and have low water solubility, the structure of the precursors and the resulting azo compound are designed to be compatible with the hydrophobic nature of the fibers they are intended to dye labrulez.comwikipedia.org. The azo group itself is a key chromophore, responsible for absorbing light in the visible region of the spectrum and thus imparting color to the dye mdpi.com.

Spectroscopic and Chromatographic Elucidation of Synthesized Compounds

After synthesis, the structural identity and purity of this compound and its derivatives are typically confirmed using various spectroscopic and chromatographic techniques.

NMR spectroscopy, particularly 1H NMR and 13C NMR, is a powerful tool for elucidating the structure of organic compounds, including azo dyes sioc-journal.cnnih.govrsc.orgmdpi.com. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum, chemists can confirm the presence and arrangement of hydrogen and carbon atoms within the synthesized dye molecule.

For azo dyes, 1H NMR can provide information about the different types of protons in both aromatic and aliphatic regions of the molecule nih.govmdpi.com. The presence of specific peaks and their characteristics helps to confirm the successful formation of the azo linkage and the integrity of the precursor structures within the final dye molecule. For example, characteristic signals for aromatic protons and protons on substituents like methylsulfonyl or cyanoethyl groups would be expected in the 1H NMR spectrum of this compound.

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized dye and to assess its purity sioc-journal.cnnih.govrsc.orgmdpi.comnih.gov. Techniques such as Electron Spray Ionization (ESI) or other ionization methods coupled with mass analyzers can provide a mass spectrum showing the molecular ion peak, which corresponds to the molecular weight of the compound nih.govuni.luuni.lu.

The molecular formula of this compound is C19H19N5O3S2, and its molecular weight is 429.52 worlddyevariety.com. Mass spectrometry can confirm this molecular weight, providing strong evidence for the successful synthesis of the target compound. Additionally, MS can detect impurities by revealing peaks corresponding to substances other than the desired dye molecule. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental composition of the compound sioc-journal.cn.

Interactive Table 2: Predicted Collision Cross Section (CCS) Values for Disperse Red 73 (Example based on a related dye) uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+349.14076204.3
[M+Na]+371.12270212.7
[M+NH4]+366.16730204.1
[M+K]+387.09664202.3
[M-H]-347.12620197.9
[M+Na-2H]-369.10815203.9
[M]+348.13293202.4
[M]-348.13403202.4

While Table 2 shows data for Disperse Red 73, similar analyses would be conducted for this compound to obtain characteristic mass spectral data and predicted collision cross sections, which can be useful for identification and analysis, particularly in complex mixtures.

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

FTIR spectroscopy is a powerful tool for qualitative analysis in organic chemistry, particularly for identifying the functional groups present in a sample. By measuring the absorption or transmission of infrared radiation by a molecule, an FTIR spectrum is generated, displaying a series of peaks at specific wavenumbers (typically expressed in cm⁻¹). These peaks correspond to the vibrational frequencies of the various bonds and functional groups within the molecule. rna-society.orgnih.gov

In the synthesis of this compound, FTIR spectroscopy can be utilized at different stages to monitor the reaction and confirm the structure of the product. The starting materials and the final dye molecule contain distinct functional groups that exhibit characteristic absorption bands in the infrared region.

Based on the known synthesis, this compound is expected to contain the following key functional groups:

Azo Group (-N=N-) : The chromophoric azo group, formed during the coupling reaction, typically gives rise to a stretching vibration in the range of 1400-1600 cm⁻¹. The exact position can be influenced by conjugation and the nature of the attached aromatic rings. Its presence in the final product is crucial for the dye's coloration.

Methylsulfonyl Group (-SO₂CH₃) : This group, originating from the 6-(methylsulfonyl)benzo[d]thiazol-2-amine precursor, is expected to show characteristic strong absorption bands due to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.

Cyano Group (-C≡N) : The nitrile group from the N-(2-cyanoethyl)-N-(2-hydroxyethyl)benzeneamine precursor exhibits a sharp, medium-intensity stretching vibration typically around 2260-2240 cm⁻¹.

Hydroxyl Group (-OH) : The hydroxyl group from the N-(2-cyanoethyl)-N-(2-hydroxyethyl)benzeneamine precursor will show a characteristic broad absorption band in the region of 3600-3200 cm⁻¹ due to O-H stretching vibrations, particularly if hydrogen bonding is present. rna-society.org C-O stretching vibrations are also expected in the region of 1200-1000 cm⁻¹. rna-society.org

Aromatic C-H Stretches : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. rna-society.org

C=C Stretching in Aromatic Rings : Skeletal vibrations of the aromatic rings contribute to bands in the 1600-1400 cm⁻¹ region. rna-society.org

During the synthesis, FTIR can be used to:

Verify the presence of functional groups in the starting materials.

Track the disappearance of functional groups from the reactants and the appearance of new functional groups in the product as the reaction progresses. For instance, the disappearance of the primary amine N-H bending vibration from the diazotized amine precursor and the appearance of the azo stretching vibration in the product would indicate successful coupling.

Confirm the presence of all expected functional groups in the isolated this compound product, such as the azo group, methylsulfonyl group, nitrile group, and hydroxyl group, by comparing the observed spectrum to characteristic group frequencies.

While general IR absorption ranges for common functional groups are well-established and supported by the literature on similar disperse dyes rna-society.orgnih.gov, specific, detailed FTIR spectral data, including precise peak positions and their assignments specifically for this compound, were not found in the consulted sources. Therefore, detailed research findings and data tables specific to the FTIR analysis of this compound during its synthesis cannot be provided here. However, the principles outlined above demonstrate the utility of FTIR spectroscopy as a crucial technique for verifying the chemical structure and functional group composition of this compound during its synthesis and characterization.

Fundamental Interactions and Photophysical Phenomena

Molecular Interactions of Disperse Red 137 with Polymeric and Fibrous Substrates

The interaction between disperse dyes like this compound and polymeric substrates is a complex process driven by physical forces rather than covalent bonding researchgate.net. The hydrophobic nature of both the dye and the substrate, such as polyester, facilitates these interactions textileexplainer.comresearchgate.netupc.edu.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

Non-covalent interactions play a significant role in the affinity of disperse dyes for synthetic fibers textileexplainer.comresearchgate.netlibretexts.orgacs.orgwikipedia.org. These interactions include Van der Waals forces and hydrogen bonding textileexplainer.comresearchgate.netlibretexts.orgwikipedia.orgnih.gov. Van der Waals forces, which are weak attractive forces, occur between the dye molecules and the polymer chains due to temporary fluctuations in electron distribution libretexts.orgacs.orgwikipedia.org. Hydrogen bonding can occur between polar functional groups present on the disperse dye molecule (such as -NH2 or -OH groups, although the specific structure of this compound would determine which are present) and appropriate sites within the polymer structure textileexplainer.comresearchgate.netmdpi.com. These non-covalent interactions help to retain the dye molecules within the fiber structure researchgate.net.

Influence of Polymer Matrix Properties on Dye Dispersion and Aggregation

The properties of the polymer matrix significantly influence the dispersion and aggregation behavior of disperse dyes libretexts.orgvscht.czaalto.firesearchgate.net. The chemical nature and polarity of the polymer can affect the strength and type of non-covalent interactions with the dye molecules aalto.fi. For instance, studies with Disperse Red 1 in different polymer matrices (polystyrene, poly(4-vinylphenol), and poly(styrenesulfonic acid)) showed that increased polarity and specific interactions between the polymer and the dye could enhance dye loading and reduce aggregation aalto.fi. Polymers with functional groups capable of stronger interactions with the dye can help to prevent dye-dye aggregation, promoting better dispersion of individual dye molecules within the matrix aalto.fi. The amorphous regions and glass transition temperature (Tg) of the polymer also impact dye diffusion and the ability of the dye to penetrate the fiber structure mdpi.comresearchgate.net. A higher amorphous ratio can facilitate dye diffusion kinetics mdpi.com.

Kinetic and Thermodynamic Aspects of Dye Uptake in Textile Substrates

The uptake of disperse dyes by textile substrates involves both kinetic and thermodynamic considerations researchgate.netrsc.orgwikipedia.orgaustinpublishinggroup.com. Kinetic studies examine the rate at which dye is adsorbed and diffuses into the fiber over time researchgate.netaustinpublishinggroup.comresearchgate.net. The diffusion of dye molecules into the fiber is often the rate-limiting step in the dyeing process researchgate.net. Various kinetic models, such as pseudo-first-order and pseudo-second-order models, can be used to analyze the adsorption kinetics researchgate.net.

Thermodynamic studies provide insights into the equilibrium state of dyeing, describing the distribution of dye between the dye bath and the fiber at equilibrium austinpublishinggroup.com. Key thermodynamic parameters include standard affinity (Δμº), heat of dyeing (ΔHº), and entropy of dyeing (ΔSº) austinpublishinggroup.com. Standard affinity represents the change in chemical potential when one mole of dye is transferred from the solution to the fiber austinpublishinggroup.com. The heat of dyeing indicates the enthalpy change associated with the dyeing process, while the entropy of dyeing reflects the change in disorder of the dye molecules austinpublishinggroup.com. Adsorption isotherms, such as the Nernst, Langmuir, and Freundlich isotherms, are used to model the equilibrium adsorption behavior austinpublishinggroup.comresearchgate.net. For some systems, the adsorption of disperse dye on pretreated fibers has been found to be an exothermic process based on calculated thermodynamic parameters austinpublishinggroup.com.

Colloidal Stability and Dispersion Science of this compound Suspensions

This compound, being water-insoluble, is applied from an aqueous dispersion textileexplainer.comslideshare.netnih.gov. The stability of these dispersions is critical to prevent particle aggregation, which can lead to uneven dyeing and other issues researchgate.netrsc.org.

Application of DLVO Theory and Electric Double Layer Theory in Dispersion Stability

The stability of disperse dye suspensions, including those of this compound, can be explained by applying theories such as the DLVO theory vscht.czrsc.orgwikipedia.orgnumberanalytics.comdbe-rsl.comresearchgate.netvliz.be. The DLVO theory, named after Derjaguin, Landau, Verwey, and Overbeek, describes the interaction between colloidal particles in a liquid medium as the sum of attractive van der Waals forces and repulsive forces arising from the overlap of electric double layers surrounding the particles rsc.orgwikipedia.orgnumberanalytics.comvliz.be.

Colloidal particles in an aqueous dispersion can acquire a surface charge through various mechanisms, leading to the formation of an electric double layer vscht.czrsc.orgwikipedia.orgdbe-rsl.com. This layer consists of a tightly bound inner layer (Stern layer) and a more diffuse outer layer of counterions rsc.orgwikipedia.org. When two particles approach each other, the overlap of their diffuse electric double layers results in an electrostatic repulsion force wikipedia.orgnumberanalytics.comdbe-rsl.com. Simultaneously, attractive van der Waals forces exist between the particles rsc.orgwikipedia.orgnumberanalytics.com.

This compound is a chemical compound relevant in various scientific contexts, particularly concerning its physical chemistry and photophysical behavior. This article focuses exclusively on its fundamental interactions, rheological properties in aqueous dispersions, and photophysical and electronic structure characteristics, drawing upon available research.

Role of Steric Hindrance and Surfactant Adsorption Layers

Steric hindrance plays a significant role in the stability of disperse systems containing solid particles, such as those involving this compound. When the surface of solid particles adsorbs long polymer chains, these polymers can prevent particle agglomeration. As particles approach each other, the entanglement of molecular chains leads to configuration changes, decreasing entropy and increasing Gibbs free energy between particles, which enhances repulsion. rsc.org

In the context of disperse dyes, including this compound, non-ionic surfactants with long molecular chains are often used. These surfactants form an adsorption layer on the surface of the dye particles. The hydrophilic ends of the long molecular chains extend into the aqueous medium. rsc.org When disperse dye particles approach one another, the overlapping long molecular chains from different particles create a three-dimensional network that effectively prevents agglomeration and increases the stability of the dispersion system. rsc.org The dispersant forms a dense adsorption layer on the dye surface, enhancing dispersion. rsc.org Increasing dispersant concentration can lead to the dispersant infiltrating the adsorption layer due to electrostatic repulsion, making the layer denser and increasing the charge and zeta potential of the disperse dye particles. rsc.org Steric stabilization, provided by surfactant adsorption layers, is distinct from electrostatic repulsion as it is less affected by electrolyte concentration and is effective over a wide range of nanoparticle concentrations. nih.gov

Physical and Electronic Properties

Rheological Properties and Particle Size Distribution in Aqueous Dispersions

The rheological properties of dispersed systems, such as aqueous dispersions of this compound, are significantly influenced by factors including particle size, particle size distribution, and interactions between particles. uni-muenchen.dencsu.edu The viscosity of dispersions, particularly at high solid content, is complex and highly dependent on applied forces. kit.edu Adding particles increases viscosity due to hydrodynamic disturbance and can lead to non-Newtonian behavior, including shear-rate-dependent viscosity and elasticity. kit.eduwiley-vch.de

In colloidal dispersions at moderate volume fractions, the flow is typically shear-thinning. kit.edu At high concentrations, dispersions can behave like solids, requiring a finite stress to deform the structural network before flow begins. kit.edu The microstructure, deformed under stress, may not recover immediately due to the short-range nature of colloidal interactions. kit.edu Depending on whether interactions are attractive or repulsive, particles can form different structures that dictate rheological behavior. kit.eduwiley-vch.de Attractive interactions can lead to the formation of loose flocs, increasing effective particle volume fraction and viscosity. kit.eduwiley-vch.de Above a critical volume fraction, a network can form, resulting in elastic, gel-like behavior and an apparent yield stress. kit.eduwiley-vch.de

Particle size distribution is a crucial factor affecting rheology. Studies on aqueous polystyrene latex dispersions have shown that the breadth of the particle size distribution influences shear-thinning behavior, with narrower distributions exhibiting a higher degree of shear thinning. nih.gov The broadest distributions tend to have lower viscosity for a given volume fraction. nih.gov The influence of particle size distribution on the rheology of highly concentrated dispersions is a key area of study. kit.eduwiley-vch.de

Photophysical and Electronic Structure Investigations

Electronic Transitions and Absorption Characteristics in Various Media

The color of chemical compounds, including disperse dyes like this compound, is related to their electronic structure and the electronic transitions that occur upon light absorption. Compounds containing chromophores with C=O, C≡N, or N=N groups, such as azo dyes, can undergo π→π, n→π, and n→σ* electronic transitions. jchemrev.com The energy change associated with these transitions is inversely related to the wavelength of absorbed light. jchemrev.com

While specific absorption data for this compound across various media is not extensively detailed in the provided snippets, related azo dyes like Disperse Red 1 (DR1) exhibit characteristic absorption bands due to π→π* electronic transitions of their chromophores. For DR1, a characteristic absorption band is observed in the wavelength range of 390 to 550 nm. scielo.br The maximum absorption band for DR1 in solvents like acetone, DMF, ACN, and ethanol (B145695) is around 406 nm, with varying molar absorptivity values depending on the solvent. scielo.br This indicates that the surrounding medium can influence the absorption characteristics of disperse dyes. Disperse Red 13 itself has been noted to have an absorbance peak at 206 nm. aatbio.com

Photoisomerization Dynamics and Mechanisms

Photoisomerization is a process where a molecule changes its isomeric form upon absorption of light. Azo dyes, including Disperse Red 1, are known to undergo photoisomerization, typically between E and Z isomers. uni-kiel.de The dynamics of this process can be ultrafast and influenced by both intra- and intermolecular effects, as well as the surrounding environment. uni-kiel.deuni-kiel.de

Studies on Disperse Red 1 have investigated its ultrafast photoisomerization dynamics following photoexcitation. uni-kiel.dersc.org Broadband transient absorption spectroscopy and fluorescence up-conversion spectroscopy have been used to probe these dynamics. rsc.org The process can involve ultrafast transformations between excited states, subsequent isomerization and radiationless deactivation to the ground state, and eventual vibrational cooling. rsc.org Global kinetic analysis of time profiles has yielded distinct time constants for these sequential steps. rsc.org

The environment, such as embedding in a polymer matrix, can strongly affect photoisomerization dynamics due to steric hindrance and limited free volume. uni-kiel.de While initial excited-state dynamics may be similar to those in solution, subsequent slower dynamics involving overcoming energy barriers can be significantly impacted, leading to increased excited-state lifetimes. uni-kiel.de Computational studies using molecular dynamics simulations have investigated the behavior of molecules like Disperse Red 1 in glassy matrices during and after photoactivation, highlighting the importance of interactions with the local environment. rsc.org

Excited State Behavior and Energy Transfer Processes

Upon photoexcitation, this compound molecules are raised to higher energy excited states. The behavior of these excited states and the subsequent energy transfer processes are fundamental to understanding the photophysical properties of the compound.

Excited state dynamics can involve rapid internal conversion between different excited states. uni-kiel.dersc.org Following excitation, molecules can relax through various pathways, including radiationless deactivation and emission. rsc.org The lifetime of the excited state is a key parameter in understanding these processes. rsc.orguni-muenchen.de

Energy transfer processes can occur between excited molecules or between a molecule and its environment. In conjugated polymers, for instance, energy transfer can lead to a shift of excited state population towards lower energy sites, observable as spectral migration. acs.org The rate of energy transfer can depend on the energy of the absorbed photon and the proximity and orientation of interacting species. acs.org Efficient energy transfer can lead to quenching of the excited state. acs.org Both singlet-singlet annihilation (SSA) and singlet-triplet annihilation (STA) are types of exciton (B1674681) annihilation that can affect excited state behavior and fluorescence intensity. uni-muenchen.de While the provided information does not detail specific energy transfer pathways for this compound itself, the principles of excited state behavior and energy transfer in similar chromophores and disperse systems are relevant for its photophysical characterization. acs.orgnih.gov

Environmental Transformation and Remediation Mechanisms

Advanced Oxidation Processes (AOPs) for Disperse Red 137 Degradation

AOPs are a set of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with radical species, primarily hydroxyl radicals (•OH) ijarsct.co.in. These processes can lead to the mineralization of organic compounds into carbon dioxide, water, and inorganic ions austinpublishinggroup.com.

Photocatalytic Degradation Mechanisms and Kinetics

Photocatalytic degradation, a type of AOP, involves the use of a semiconductor photocatalyst that, upon irradiation with light of appropriate wavelength, generates electron-hole pairs. These charge carriers then participate in redox reactions, producing highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which attack and degrade organic pollutants nih.govmdpi.comacs.org.

Semiconductor Photocatalysis (e.g., TiO₂, ZnO) and Active Species Generation (e.g., OH radicals, superoxide)

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied semiconductor photocatalysts due to their availability, low cost, and non-toxicity mdpi.com. When TiO₂ or ZnO are exposed to UV light (or visible light for modified catalysts), electrons in the valence band are excited to the conduction band, leaving holes in the valence band mdpi.comacs.orgresearchgate.net. The photogenerated electrons and holes migrate to the catalyst surface. Here, the holes can react with water molecules or hydroxide (B78521) ions adsorbed on the surface to produce hydroxyl radicals (•OH) mdpi.comacs.org. Simultaneously, electrons can react with dissolved oxygen to form superoxide radicals (•O₂⁻) mdpi.commdpi.com. These highly reactive species are the primary oxidants responsible for the degradation of dye molecules like this compound austinpublishinggroup.commdpi.com.

The mechanism can be summarized by the following simplified equations: Photocatalyst + hν → e⁻ + h⁺ h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH e⁻ + O₂ → •O₂⁻ •O₂⁻ + H⁺ → HO₂• 2HO₂• → H₂O₂ + O₂ H₂O₂ + e⁻ → •OH + OH⁻ Dye + •OH / •O₂⁻ / h⁺ → Degradation Products

The kinetics of photocatalytic degradation often follow the Langmuir-Hinshelwood model, which describes reactions occurring on a surface indianchemicalsociety.comfrontiersin.org. This model relates the reaction rate to the concentration of the reactant and its adsorption to the catalyst surface indianchemicalsociety.comfrontiersin.org.

Influence of Catalyst Doping and Nanomaterial Integration

Modifying semiconductor photocatalysts through doping or integration with nanomaterials can significantly enhance their photocatalytic efficiency, particularly under visible light amazonaws.commdpi.com. Doping involves introducing foreign elements (metals or non-metals) into the semiconductor lattice amazonaws.commdpi.com. This can reduce the band gap energy, allowing for absorption of visible light, and can also trap photogenerated electrons or holes, reducing their recombination rate and promoting charge separation researchgate.netamazonaws.commdpi.commdpi.com.

For instance, doping TiO₂ or ZnO with transition metals like copper (Cu), chromium (Cr), manganese (Mn), cobalt (Co), or nickel (Ni) has been shown to improve their photocatalytic activity for dye degradation researchgate.netamazonaws.commdpi.com. Metal doping can create new energy levels within the band gap, facilitating electron transfer and reducing electron-hole recombination amazonaws.commdpi.com. Nanomaterial integration, such as forming nanocomposites of TiO₂ and ZnO, can also enhance photocatalytic performance by creating heterojunctions that improve charge separation and transfer mdpi.comsemanticscholar.org. For example, TiO₂-ZnO nanocomposites have demonstrated better photocatalytic degradation efficiency for certain dyes compared to individual TiO₂ or ZnO nanoparticles mdpi.comsemanticscholar.org.

Reaction Pathway Elucidation and Intermediate Product Identification

Understanding the reaction pathways and identifying intermediate products is crucial for evaluating the toxicity of the treated effluent and optimizing the degradation process nih.gov. During the photocatalytic degradation of azo dyes like this compound, the initial attack by reactive species often targets the azo bond (-N=N-) and the aromatic rings ijarsct.co.in. This can lead to the cleavage of the azo bond, forming potentially hazardous aromatic amines nih.govresearchgate.net. Further oxidation of these intermediates can result in the formation of smaller aliphatic compounds, carboxylic acids, and eventually complete mineralization into CO₂ and H₂O ijarsct.co.in.

Studies on the photo-Fenton degradation of Disperse Red 1, a related disperse dye, have shown the formation of intermediate products that are initially more toxic than the parent dye nih.gov. These intermediates were subsequently degraded with further treatment, leading to a reduction in toxicity nih.gov. Techniques such as liquid chromatography-mass spectrometry (LC/MS) are commonly used to identify these intermediate products and elucidate the degradation pathways nih.gov.

Electrochemical Degradation Pathways (e.g., Electrocoagulation)

Electrochemical methods, such as electrocoagulation, offer an alternative approach for dye removal from wastewater scispace.comijhse.ir. Electrocoagulation involves the in situ generation of coagulants by electro-dissolving sacrificial anodes, typically made of aluminum or iron scispace.com. The metal ions released from the anode form hydroxo complexes and polymeric species that destabilize dye particles and other pollutants in the water, leading to their aggregation into flocs that can be removed by sedimentation or flotation scispace.comtuiasi.ro.

While electrocoagulation primarily focuses on the removal of pollutants through coagulation and adsorption, electrochemical oxidation can also occur at the anode, contributing to the degradation of dye molecules tuiasi.ro. This can involve direct electron transfer from the dye molecule to the anode or indirect oxidation by electrochemically generated active species like chlorine or hydroxyl radicals, depending on the electrolyte composition ijhse.ir. Studies have explored the application of electrocoagulation for the treatment of various dyes, including disperse dyes scispace.comijhse.irmdpi.com.

Ozonation and Fenton-Based Degradation Studies

Ozonation and Fenton-based processes are other AOPs used for the degradation of organic pollutants, including textile dyes ijarsct.co.innih.gov. Ozonation involves the use of ozone (O₃), a strong oxidizing agent, to break down complex organic molecules juniperpublishers.comredalyc.org. Ozone can react directly with double bonds and aromatic rings in dye structures, leading to decolorization and degradation redalyc.orgpjoes.com. The efficiency of ozonation can be influenced by factors such as pH and dye concentration redalyc.orgpjoes.com. While ozonation is effective for color removal, complete mineralization may require longer reaction times or coupling with other processes juniperpublishers.commdpi.com.

Fenton and photo-Fenton processes utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH) ijarsct.co.indntb.gov.ua. The Fenton reaction can effectively degrade a wide range of organic contaminants, including azo dyes ijarsct.co.indntb.gov.ua. The photo-Fenton process enhances the degradation by using UV or visible light to increase the production of hydroxyl radicals and regenerate ferrous ions nih.gov. As mentioned earlier, photo-Fenton degradation of Disperse Red 1 has shown promising results in terms of decolorization and toxicity reduction, although intermediate products with transient higher toxicity may be formed nih.gov.

Bioremediation Strategies and Biochemical Pathways

Bioremediation offers an environmentally friendly and cost-effective approach for treating wastewater contaminated with azo dyes. wikipedia.orguni.lu Microorganisms, including bacteria and fungi, possess enzymatic systems capable of decolorizing and degrading these complex molecules. uni.lu Microbial degradation can occur under both aerobic and anaerobic conditions, often involving a sequential process. wikipedia.org

Microbial Degradation Mechanisms (Bacterial, Fungal)

Microbial degradation of azo dyes is primarily mediated by enzymes. Bacteria and fungi employ different enzymatic strategies for dye transformation. Bacterial degradation often initiates with the reductive cleavage of the azo bond, particularly under anaerobic or microaerophilic conditions. wikipedia.org Fungi, especially white-rot fungi, utilize extracellular ligninolytic enzymes under aerobic conditions.

Azoreductase Enzyme Activity and Azo Bond Cleavage

Azoreductases are key enzymes in the microbial degradation of azo dyes, particularly in bacteria. These enzymes catalyze the reductive cleavage of the azo linkage (–N=N–), breaking the chromophoric group responsible for the dye's color. This process typically involves the transfer of electrons to the azo bond, leading to the formation of colorless aromatic amines. Azoreductase activity is often favored in anaerobic environments, although some oxygen-tolerant azoreductases exist. wikipedia.org For instance, studies on the degradation of other azo dyes like Methyl Orange and Disperse Red 78 have highlighted the role of azoreductase activity in decolorization under appropriate conditions.

Metabolic Pathways and Metabolite Identification

Following the initial azo bond cleavage by azoreductases under anaerobic conditions, the resulting aromatic amines may be further degraded. wikipedia.org This subsequent degradation often occurs under aerobic conditions through various metabolic pathways, potentially leading to complete mineralization into simpler, non-toxic compounds like carbon dioxide and water. Alternatively, other enzymes like laccases and peroxidases, particularly prevalent in fungi, can directly attack the azo dye molecule through oxidative mechanisms, preventing the formation of aromatic amines and leading to different intermediate products such as phenolic and quinonoid compounds. Identifying these metabolic intermediates is crucial for understanding the complete degradation pathway and assessing the potential toxicity of the byproducts. Studies on the degradation of other disperse red dyes, such as Disperse Red 1, have proposed degradation pathways initiated by azo bond cleavage.

Optimization of Bioreactor Conditions for Decolorization Efficiency

The efficiency of microbial degradation of azo dyes is significantly influenced by various environmental and operational parameters in bioreactors. wikipedia.org These factors include temperature, pH, initial dye concentration, presence of co-substrates (carbon and nitrogen sources), oxygen levels (aerobic, anaerobic, or microaerophilic), and inoculum concentration. wikipedia.org Optimizing these conditions can significantly enhance decolorization rates and degradation efficiency. For example, studies on the bioremediation of other azo dyes have demonstrated that specific pH and temperature ranges are optimal for microbial activity and dye removal. The availability of suitable carbon and nitrogen sources can also impact the microbial metabolism and their ability to degrade the dye. wikipedia.orguni.lu Bioreactor configurations, such as anaerobic-aerobic sequential systems, have shown effectiveness in achieving high decolorization and further degradation of aromatic amines.

Research findings on optimizing azo dye decolorization highlight the importance of these parameters.

ParameterEffect on Decolorization (General Azo Dye Studies)Relevant Findings
pHInfluences enzyme activity and microbial growth. Optimal range is often neutral to alkaline. wikipedia.orgPseudomonas aeruginosa efficiently degraded Methyl Orange at pH 7.
TemperatureAffects microbial metabolic rates. Optimal temperatures vary depending on the microbe. wikipedia.orgOptimal temperature for Pseudomonas aeruginosa degradation of Brown 703 was 38°C. Optimal range for some dyes and microbes is 30-40°C. wikipedia.org
Initial Dye ConcentrationHigher concentrations can be inhibitory to microbial activity and enzyme function. wikipedia.orgInverse relationship observed between decolorization velocity and dye concentration (100-500 mg/L) in Shewanella putrefaciens. wikipedia.org
Carbon SourceProvides energy and reducing power for microbial metabolism and azo bond cleavage.Higher glucose concentrations (10%) led to higher Disperse Red degradation rates by a bacterial consortium.
Oxygen LevelAnaerobic conditions favor azoreductase activity; aerobic conditions are needed for subsequent amine degradation. wikipedia.orgEnhanced decolorization of Disperse Red 78 by Providencia rettgeri under static (microaerophilic) conditions.

Biosorption Processes by Biological Materials

Biosorption is a process where microbial biomass, either living or dead, removes dyes from wastewater by adsorption onto the cell surface. This mechanism relies on the physicochemical interactions between the dye molecules and functional groups present on the cell wall components like lipids and heteropolysaccharides. Charged groups on the cell surface can interact with the dye molecules through electrostatic forces. Biosorption is a rapid process but does not necessarily lead to the degradation of the dye; instead, it concentrates the dye on the biomass, which then requires further disposal or treatment. Various types of biomass, including bacteria, fungi, algae, and yeast, have been explored for their biosorption capabilities for azo dyes. The efficiency of biosorption is influenced by factors such as pH, temperature, initial dye concentration, and biomass dosage.

Adsorption Phenomena and Material-Based Removal

Adsorption is a widely used physicochemical method for the removal of dyes from wastewater. This process involves the accumulation of dye molecules onto the surface of a solid adsorbent material. Adsorption does not degrade the dye but transfers it from the liquid phase to the solid phase. A variety of materials have been investigated as adsorbents for azo dyes, including activated carbon, agricultural by-products, industrial wastes, and modified materials.

The mechanisms involved in the adsorption of azo dyes are diverse and depend on the properties of both the dye and the adsorbent material. These mechanisms can include electrostatic attraction, hydrogen bonding, van der Waals forces, and π-π interactions between the aromatic rings of the dye and the adsorbent surface. The effectiveness of adsorption is influenced by factors such as the adsorbent dosage, initial dye concentration, contact time, pH of the solution, and temperature.

Activated carbon is a commonly used adsorbent due to its high surface area and porous structure, although its high cost can be a limitation. Research has explored the use of low-cost and readily available biomaterials and modified materials as alternatives. For example, modified coconut mesocarp has shown high removal percentages for anionic azo dyes like Congo Red and Tartrazine through chemical interactions. Biochar prepared from crop waste has also demonstrated potential as a cost-effective adsorbent for azo dyes. Studies on the adsorption of Disperse Red dyes using materials like bamboo-based activated carbon and olive pomace have also been conducted, highlighting the potential of different adsorbents for removing disperse dyes from aqueous solutions.

Advanced Analytical Methodologies for Disperse Red 137 Research

Spectrophotometric Techniques for Concentration Determination and Interaction Studies

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are fundamental tools for the quantitative analysis of Disperse Red 137 and for investigating its interactions in solution.

UV-Visible Spectroscopy in Solution Behavior Analysis

UV-Vis spectrophotometry is widely used to measure the solubility and determine the concentration of disperse dyes, including Disperse Red 1, in aqueous solutions containing various solvents and dispersants. scielo.brscielo.br The UV-Vis spectrum of Disperse Red 1 in different solvents like acetone, DMF, ACN, and ethanol (B145695) shows a maximum absorption band around 406 nm, with varying intensities depending on the solvent. scielo.brscielo.br A less defined band is also observed in the region of 450 to 600 nm. scielo.brscielo.br The molar absorptivity of Disperse Red 1 has been calculated in these solvents, demonstrating the influence of solvent-solute interactions on the dye's spectral properties. scielo.brscielo.br The UV-Vis absorption spectrum can be influenced by non-specific interactions (ion-dipole, dipole-dipole, permanent dipole-induced dipole) and specific interactions like hydrogen bonds with solvents. scielo.br Studies have shown that the presence and concentration of dispersants significantly affect the intensity and position of the absorption bands. scielo.br For instance, the intensity of the band at 505 nm for a Disperse Red 1 solution with a commercial dispersant was significantly lower compared to a solution with a higher dispersant concentration. scielo.br

UV-Vis spectrophotometry is also employed to study the interaction of Disperse Red 1 with biomolecules like calf thymus ds-DNA. scielo.brscielo.brresearchgate.net These interactions can lead to hypochromic and hyperchromic effects in the DNA band, indicative of conformational changes and potential damage to the DNA double helix. scielo.brscielo.brresearchgate.net This highlights the utility of UV-Vis spectroscopy in preliminary investigations of the potential genotoxicity of chemical substances by evaluating their interaction with DNA. researchgate.net

The Beer-Lambert law is applied to determine the concentration of the dye in solution based on its absorbance at a specific wavelength. elsevier.esmdpi.com Calibration curves are generated by measuring the absorbance of solutions with known dye concentrations. ajol.infoamazonaws.com For Disperse Red 1, methodologies have been developed for its determination in purified water, tap water, and river water samples using UV-Vis spectrophotometry, achieving good recovery percentages. scielo.brscielo.brresearchgate.net

Applications in Degradation Monitoring and Kinetic Studies

UV-Vis spectroscopy is an essential tool for monitoring the degradation of this compound and studying the kinetics of these processes. By tracking the decrease in the characteristic absorbance peaks of the dye over time, the extent and rate of degradation can be determined. researchgate.netuniroma1.it Changes in the UV-Vis spectra, such as the appearance of new peaks or shifts in existing ones, can also provide initial indications of the formation of degradation products. researchgate.net

This technique is applied in studies investigating various degradation methods, including photocatalysis, electrocoagulation, and biological degradation. researchgate.netnih.gov For example, UV-Vis spectra are monitored during photocatalytic degradation experiments to observe the decolorization of the dye solution as the chromophore is broken down. researchgate.netuniroma1.it Kinetic studies often involve measuring the absorbance at regular intervals and fitting the data to kinetic models to determine reaction rates and orders. ajol.info The efficiency of different treatment processes can be evaluated by comparing the reduction in absorbance or color removal efficiency observed through UV-Vis measurements.

Chromatographic Methods for Separation and Identification of Degradation Products

Chromatographic techniques are indispensable for separating complex mixtures of dyes and their degradation products, allowing for their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of disperse dyes and their transformation products. labrulez.comnih.goveuropa.eulcms.czunesp.brojp.govunl.pt HPLC, often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), provides high sensitivity and selectivity for separating and identifying components in complex matrices such as textile wastewater or biological samples. nih.govlcms.czunesp.brojp.govunl.pt

HPLC-DAD is valuable for its ability to provide UV-Vis spectra of eluting compounds, aiding in their identification based on their spectral characteristics and retention times. nih.govunesp.brojp.govunl.pt This is particularly useful for monitoring the disappearance of the parent dye and the appearance of new peaks corresponding to degradation products.

The coupling of HPLC with Mass Spectrometry (HPLC-MS or LC-MS) or tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and provides structural information about the separated compounds through their mass-to-charge ratio and fragmentation patterns. labrulez.comnih.govlcms.czunesp.brojp.govunl.ptsci-hub.se This is crucial for the positive identification of degradation products, even at low concentrations. Various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are used with LC-MS depending on the nature of the analytes. labrulez.comojp.govunl.pt

HPLC-DAD and GC/MS have been used to identify oxidation and reduction products of Disperse Red 13 in studies mimicking hepatic biotransformation. nih.gov Products such as sulfate (B86663) 2-[(4-aminophenyl)ethylamino]-ethanol monohydrate, 2-chloro-4-nitro-benzamine, 4-nitro-benzamine, and 2-(ethylphenylamine)-ethanol were identified. nih.gov LC-MS has also been used to analyze the biodegradation products of other disperse dyes, with the cleavage of azo bonds being a primary degradation step. researchgate.net

HPLC methods have been developed for the analysis of disperse dyes in textiles and cosmetics, often employing techniques like UPLC-MS/MS for improved speed and sensitivity. labrulez.comlcms.cz These methods are capable of screening and quantifying multiple dyes simultaneously. lcms.cz

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.govsci-hub.seepa.gov While many azo dyes have limited volatility, GC/MS can be applied to the analysis of more volatile degradation products or metabolites. nih.govepa.gov

In studies involving the degradation or biotransformation of disperse dyes, GC/MS is used to identify volatile aromatic amines or other small molecules that may be formed as a result of the cleavage of azo bonds or other metabolic processes. nih.govepa.gov For instance, GC/MS was used in conjunction with HPLC-DAD to identify the oxidation and reduction products of Disperse Red 13. nih.gov

Furthermore, techniques involving the chemical reduction of azo dyes in a GC injection port can produce more volatile aromatic amines that are amenable to GC/MS analysis. epa.gov This in-line reduction/analysis procedure provides a cost-effective way to screen waste streams for potential toxic aromatic amines formed during reductive treatments or environmental processes. epa.gov

Advanced Structural Elucidation Techniques (e.g., XPS, EDX for adsorbed species)

For analyzing this compound adsorbed onto solid surfaces or within solid matrices, advanced structural elucidation techniques like X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDX) coupled with Scanning Electron Microscopy (SEM-EDX) are employed.

XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of elements on the surface of a material. elsevier.esmdpi.comnih.gov It can be used to analyze the surface composition of adsorbents before and after dye adsorption, helping to understand the interaction mechanisms and the chemical state of the adsorbed dye molecules. elsevier.esmdpi.com For example, XPS analysis of sludge generated during the electrocoagulation of a disperse dye confirmed the formation of titanium oxide/hydroxides/oxynitride.

EDX, often coupled with SEM (SEM-EDX), is used for elemental analysis of a sample, providing information on the elemental composition of specific areas or features on the surface. elsevier.esnih.govteras.ng SEM-EDX can be used to examine the morphology of materials that have adsorbed dyes and determine the elemental composition of the adsorbed species. elsevier.es This can help confirm the presence of the dye on the adsorbent and provide insights into the distribution of elements. elsevier.es For instance, EDX analysis of sludge from electrocoagulation helped study the amount of metal ions generated. These techniques are particularly useful in studies involving adsorption processes and the characterization of hybrid materials formed between dyes and adsorbents like hydrotalcite. elsevier.esmdpi.com

Computational and Theoretical Investigations of Disperse Red 137

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of organic molecules, including disperse dyes. These calculations can provide information about molecular geometries, energy levels, charge distributions, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Properties

DFT is a computational method used to model the electronic structure of atoms, molecules, and condensed phases. aip.org For disperse dyes, DFT studies can provide valuable information about their molecular properties, which are directly related to their color, fastness, and interaction with fibers. Studies on other disperse dyes, such as Disperse Red 1 and Disperse Red 73, have utilized DFT and time-dependent DFT (TD-DFT) to analyze molecular structure, UV-visible spectra, and optical properties. These studies investigate the effect of donor and acceptor substituents on molecular properties and the performance of different DFT functionals in predicting excitation energies and polarizability. researchgate.net Such calculations can help in understanding the relationship between the chemical structure of Disperse Red 137 and its observed color and optical behavior.

DFT calculations can also provide insights into electron densities on individual atoms and molecular orbitals, which are important for understanding reactivity. scirp.org The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) (Egap) is a key parameter obtained from DFT calculations, as it relates to the kinetic inertness of a molecule. mdpi.com

Frontier Molecular Orbital (FMO) Analysis in Reaction Mechanisms

Frontier Molecular Orbital (FMO) analysis, which focuses on the HOMO and LUMO, is a valuable tool for understanding and predicting chemical reactivity. mdpi.comimperial.ac.uk The HOMO is typically involved in donating electrons, while the LUMO is involved in accepting electrons. mdpi.com The interactions between the FMOs of reacting molecules can dictate the reaction pathway and rate. scirp.orgmdpi.com

In the context of dyes, FMO analysis can be applied to study their degradation mechanisms, such as photo-oxidation. For instance, studies on other azo dyes have used FMO analysis to determine the sites of electrophilic attack by singlet oxygen (¹O₂) or nucleophilic attack by superoxide (B77818) radical anion (O₂•⁻) based on electron density distribution in the HOMO and LUMO. scirp.org Although specific FMO analysis for this compound is not detailed in the search results, this methodology would be applicable to investigate its potential reaction pathways and stability under various conditions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. mdpi.com These simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment, such as solvents or polymers.

Modeling Dye-Polymer Aggregation and Dispersion

MD simulations are useful for understanding the interactions between disperse dyes and polymer fibers, which are crucial for the dyeing process. Disperse dyes need to be dispersed in the dyeing medium and then penetrate into the polymer matrix. nih.gov MD simulations can model the aggregation behavior of dye molecules in solution and their dispersion in the presence of dispersants. rsc.orgresearchgate.netacs.org Studies on other disperse dyes have used MD simulations to analyze the effects of substituents on dyeing properties, including solubility and interaction energy between the dye, the dyeing medium (like decamethylcyclopentasiloxane, D5), and the fiber polymers. researchgate.net These simulations can help explain differences in dyeing uptake based on the supramolecular interactions. researchgate.net

MD simulations can also investigate the mechanism of interaction between dispersants and disperse dyes, showing how dispersants can adsorb onto the surface of dye particles, introducing electrostatic repulsion or steric hindrance to prevent aggregation and improve dispersion stability. rsc.orgresearchgate.net

Conformational Changes and Orientational Effects

While direct studies on the conformational changes and orientational effects of this compound using MD simulations were not found, research on other disperse dyes and similar molecular systems demonstrates the applicability of MD for such investigations. For example, MD simulations have been used to study the conformational changes of proteins upon ligand binding and the dynamics of polymer chains in melts, highlighting the method's capability to explore structural changes and molecular mobility. biorxiv.orgfrontiersin.orgnih.govunibas.chnih.govnih.gov Applying these techniques to this compound could provide insights into how its molecular shape and flexibility influence its diffusion into polymer fibers and its final arrangement within the dyed material.

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are computational approaches that aim to establish relationships between the chemical structure of compounds and their biological activities or physicochemical properties. scispace.compolito.itcanada.ca These models can be used to predict the properties of new compounds based on their structure, reducing the need for extensive experimental testing.

For disperse dyes, SAR/SPR modeling can be used to predict properties such as color, light fastness, thermal stability, and affinity for different fibers based on their molecular structure. Although specific SAR/SPR modeling studies for this compound were not found in the provided results, the general principles of SAR/SPR are applicable to disperse dyes. Studies on other dye groups have utilized SAR models to understand and predict their behavior. scispace.comcanada.ca Developing SAR/SPR models for a series of disperse dyes, including this compound, could help in designing new dyes with desired properties for specific applications.

Predictive Models for Degradation Efficacy

Predictive models for the degradation efficacy of disperse dyes, including this compound, often involve computational chemistry techniques to simulate reaction pathways and calculate energy barriers. For instance, DFT calculations have been used to study the degradation of other disperse red dyes, such as Disperse Red 73, initiated by hydroxyl radicals. These studies examine the comparative feasibility of radical attack at different sites within the dye molecule, such as the azo (N=N) bond or C-N groups, to determine the preferred degradation pathway and predict the resulting products. csir.co.za

While specific predictive models for the degradation efficacy of this compound were not extensively detailed in the search results, the principles applied to similar azo disperse dyes, like Disperse Red 73, are relevant. The stability of azo dyes, particularly the resistance of their aromatic rings and azo linkages to degradation, is a significant factor influencing their persistence in the environment. researchgate.netmdpi.com Computational models can help elucidate how different degradation processes, such as advanced oxidation processes or biological degradation, might affect the chemical structure of this compound and lead to its breakdown. mdpi.comresearchgate.net

The introduction of water as a solvent can influence the degradation mechanisms, potentially accelerating or inhibiting specific bond cleavages. csir.co.za Computational models can incorporate solvent effects to provide a more realistic representation of the degradation process in aqueous environments, which is crucial for assessing environmental fate.

Theoretical Evaluation of Dyeing Performance Parameters

Theoretical evaluations of dyeing performance parameters for disperse dyes focus on understanding the molecular interactions that govern dye uptake, diffusion, and fixation onto textile fibers. These parameters include color strength (K/S values), wash fastness, light fastness, and sublimation fastness. researchgate.networlddyevariety.com

Computational studies can provide insights into the relationship between the molecular structure of a disperse dye and its dyeing properties. For example, the electronic structure, including the HOMO-LUMO gap, calculated using DFT, can be correlated with properties like light fastness and chemical reactivity, which are relevant to dyeing performance and stability. researchgate.netacs.org

The dyeing process involves the dispersion of dye molecules in the dye bath, their transfer to the fiber surface, penetration into the fiber, and diffusion within the fiber matrix. upc.edu Theoretical models can simulate these stages, considering factors such as the solubility of the dye in the dye bath (though this compound is water-insoluble, requiring dispersion), the affinity between the dye molecule and the fiber material (such as polyester, polyamide, or acetate), and the diffusion rate of the dye within the fiber. ontosight.aiworlddyevariety.comupc.edu

The influence of dyeing parameters like temperature, pH, and dyeing time on color strength (K/S values) has been investigated experimentally for various disperse dyes. acs.orgacs.org Theoretical models can complement these experimental findings by providing a molecular-level understanding of why certain conditions are optimal for dye uptake and fixation. For instance, increased temperature can enhance the kinetic energy of dye molecules and the swelling of the fiber, facilitating dye diffusion, which can be explored through theoretical simulations. acs.org

The stability of dye dispersions is also critical for dyeing performance, affecting factors like printing nozzle blockage in inkjet applications. researchgate.net Theoretical frameworks like the DLVO theory can be applied to understand the forces between disperse dye particles in suspension, helping to predict and improve dispersion stability through the optimization of dispersants and other additives. researchgate.netrsc.org

While specific theoretical evaluations for this compound's dyeing performance parameters were not explicitly detailed in the search results, the general principles and computational approaches used for other disperse dyes are applicable. These methods allow for the theoretical prediction and understanding of how the molecular structure and physical properties of this compound influence its interaction with different fiber types and its performance under various dyeing conditions.

Advanced Materials Science Applications and Functionalization Research

Disperse Red 137 in Optoelectronic and Photoresponsive Materials

This compound, similar to other azobenzene-containing dyes like Disperse Red 1 and Disperse Red 13, exhibits properties that are relevant to optoelectronic and photoresponsive applications. scientificlabs.co.ukchemicalbook.comsigmaaldrich.com These properties often stem from their ability to interact with light, leading to changes in their electronic states or physical conformation.

Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers

Dye-Sensitized Solar Cells (DSSCs) utilize a photosensitizer to absorb sunlight and inject electrons into a semiconductor, typically nanostructured titanium dioxide (TiO2). core.ac.ukresearchgate.netmdpi.com Organic dyes are explored as photosensitizers in DSSCs due to their potential for low cost and facile synthesis compared to traditional ruthenium-based dyes. core.ac.uknih.gov While the provided search results specifically mention Disperse Red 1 and Reactive Red 2 in the context of DSSCs, the general principles of dye behavior in these devices can be applied to understand the potential role of this compound.

Photosensitizers in DSSCs absorb photons, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). acs.org This excited electron is then injected into the conduction band of the semiconductor (e.g., TiO2). acs.org

Efficient electron injection from the excited dye into the semiconductor is crucial for DSSC performance. This process typically occurs on ultrafast timescales, ranging from sub-picoseconds to picoseconds. nih.gov Concurrently, charge recombination, where the injected electron in the semiconductor recombines with the oxidized dye or the oxidized species in the electrolyte, is a loss mechanism that reduces efficiency. nih.govacs.org Minimizing charge recombination and ensuring fast dye regeneration by the electrolyte are key aspects of DSSC optimization. acs.org

Studies on other dyes in DSSCs, such as N719, have shown that electron injection kinetics can be influenced by factors like the relative energetics of the dye excited state and the semiconductor's acceptor state. acs.org The efficiency of electron injection directly impacts the device's photovoltaic efficiency. acs.org

The integration of dyes with these nanostructures involves the adsorption of the dye molecules onto the metal oxide surface. This anchoring is critical for efficient electron injection. researchgate.net Research on modified TiO2 films has shown that reinforcing the dye-TiO2 anchoring can improve electron injection and reduce recombination losses. researchgate.net

Electron Injection and Charge Recombination Dynamics

Photoinduced Morphological Changes in Thin Films

Certain organic dyes, including those with azobenzene (B91143) structures, can undergo photoinduced changes, such as cis-trans isomerization, upon exposure to light. scientificlabs.co.ukchemicalbook.com This photoisomerization can lead to macroscopic morphological changes in thin films containing these dyes, such as the formation of surface relief gratings. researchgate.netresearchgate.netu-bordeaux.fr

Studies on Disperse Red 1 (DR1), an azobenzene dye, have demonstrated that laser irradiation can induce surface morphology changes in thin films. researchgate.net This phenomenon is attributed to the photoisomerization of the azobenzene chromophores, which can lead to molecular reorientation and mass migration within the polymer film. researchgate.net While specific research on photoinduced morphological changes in this compound thin films was not extensively detailed in the search results, its classification as a disperse dye with potential for incorporation into polymer matrices suggests the possibility of similar photoresponsive behavior, akin to other azobenzene-related chromophores. ontosight.aisigmaaldrich.com

Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons of the same frequency interact with a material and generate a new photon with twice the frequency. wikipedia.orgmdpi.com This effect occurs in materials lacking inversion symmetry and is of interest for applications in photonics and optoelectronics. wikipedia.orgmdpi.com

Some organic dyes, including certain disperse red dyes like Disperse Red 1 and Disperse Red 13, are known to exhibit nonlinear optical properties, including SHG. scientificlabs.co.ukchemicalbook.comsigmaaldrich.comacs.org These properties are often related to the molecular structure and the ability to form ordered arrangements within a material. While direct information on the SHG properties specifically of this compound was not prominent in the search results, the fact that other disperse red dyes, particularly those with azobenzene characteristics, are investigated for NLO properties suggests that this compound could also possess such characteristics, potentially depending on its specific molecular structure and how it is incorporated into a material matrix. scientificlabs.co.ukchemicalbook.comsigmaaldrich.comworlddyevariety.com

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthesis Routes

The development of sustainable and green synthesis routes for dyes like Disperse Red 137 is a critical area of future research. Traditional dye synthesis often involves harsh chemicals and generates significant wastewater. ijplantenviro.comresearchgate.net Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com

Research in this area for disperse dyes in general includes exploring novel synthetic methods that utilize less toxic solvents, milder reaction conditions, and potentially biocatalytic approaches. whiterose.ac.ukmdpi.com The use of supercritical carbon dioxide as a dyeing medium is one such sustainable approach being investigated for disperse dyes, offering a water-free alternative. whiterose.ac.ukmdpi.com While specific studies on the green synthesis of this compound were not prominently found in the search results, the broader research into sustainable dye synthesis methods suggests a future trajectory for this specific compound. This could involve adapting successful green synthesis strategies developed for other azo or disperse dyes to the synthesis of this compound.

Integration of Artificial Intelligence and Machine Learning in Dye Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is an emerging paradigm in various scientific fields, including dye research. acs.org AI and ML can be powerful tools for optimizing dye synthesis, predicting dye properties, and designing novel dye structures with desired characteristics. researchgate.netnih.gov

In the context of this compound, AI and ML could be applied to:

Optimize Synthesis Parameters: Machine learning algorithms could analyze data from various synthesis experiments to identify optimal reaction conditions (temperature, pressure, catalyst, reactant ratios) that maximize yield and purity while minimizing energy consumption and waste generation.

Predict Dyeing Performance: AI models could be trained on data correlating the chemical structure of disperse dyes with their dyeing performance on different fibers (e.g., color strength, fastness properties). This could help predict the performance of this compound under various dyeing conditions without extensive experimental trials. researchgate.net

Design New this compound Derivatives: While not explicitly found in the search results for this compound, AI could potentially be used to design structural modifications of this compound to enhance its properties, such as improved lightfastness, wash fastness, or reduced environmental impact.

Research on applying AI to dye removal from wastewater researchgate.netnih.gov also indicates the growing role of these technologies in managing the environmental aspects of dyes.

Exploration of this compound in Advanced Sensing and Analytical Platforms

The exploration of this compound in advanced sensing and analytical platforms represents a potential avenue for future research. While primarily known as a textile dye, the unique optical and chemical properties of organic compounds can sometimes be leveraged for sensing applications. researchgate.net

This compound, being an azo dye, contains a chromophore that interacts with light. worlddyevariety.com This property could potentially be utilized in sensing platforms where a color change or a change in optical properties indicates the presence or concentration of a specific analyte. Research on using other disperse dyes, such as Disperse Red 1, in sensing applications, like impedimetric immunosensors for dye detection in water, suggests the feasibility of this approach for disperse dyes. researchgate.netmdpi.com

Future research could investigate:

Development of Optical Sensors: Immobilizing this compound onto a substrate to create sensors that change color or fluorescence upon interaction with target substances.

Integration into Analytical Techniques: Exploring the use of this compound as a component in analytical methods for detecting specific chemicals in environmental or biological samples.

Currently, specific research detailing the use of this compound in such advanced sensing or analytical platforms was not found, indicating this as a nascent or unexplored area.

Circular Economy Approaches for Dye Lifecycle Management in Research Contexts

Implementing circular economy approaches for dye lifecycle management, particularly within research contexts, is gaining importance. This involves designing dyes and processes with their end-of-life in mind, aiming for reuse, recycling, or safe degradation. researchgate.net

For this compound, future research within a circular economy framework could focus on:

Recycling of Dyed Materials: Developing methods to effectively decolorize or extract this compound from dyed textiles or plastics for potential reuse or recovery of the dye components.

Biodegradation and Bioremediation: Investigating the potential for microbial or enzymatic degradation of this compound in wastewater or solid waste, building upon research into the bioremediation of other azo dyes. dntb.gov.uaresearchgate.net

Sustainable Disposal and Treatment: Researching environmentally friendly methods for treating wastewater containing this compound to minimize its environmental impact. ontosight.ai

While the concept of circularity in the textile and dye industry is being explored researchgate.net, specific research applying these principles directly to the entire lifecycle of this compound in a closed-loop system was not extensively detailed in the search results, highlighting this as a significant area for future investigation.

Q & A

Q. How do microplastics influence the environmental fate of this compound in aquatic systems?

  • Methodology : Simulate adsorption/desorption kinetics using polyethylene microplastics in batch reactors. Analyze equilibrium data with Langmuir/Freundlich isotherms. Employ toxicity assays (e.g., Daphnia magna mortality) to assess ecotoxicological impacts of dye-microplastic complexes .

Data Presentation Guidelines

  • Tables : Report mean ± SD for triplicate measurements (e.g., particle size, viscosity). Use superscript letters to denote statistical significance (p < 0.05) .
  • Figures : Include TEM micrographs with scale bars (50 nm) and UV-Vis spectra annotated with λ_max values. For stability trends, use line graphs with error bars .

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